2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine

GPR119 agonist Type 2 diabetes Insulin secretion

2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine (CAS 1214371-63-7) is a fluorinated biphenyl-3-amine derivative with the molecular formula C₁₃H₉F₄N and a molecular weight of 255.21 g/mol. It belongs to the class of aromatic amines featuring a biphenyl scaffold with a fluorine atom at the 2'-position and a trifluoromethyl (-CF₃) group at the 4-position.

Molecular Formula C13H9F4N
Molecular Weight 255.21 g/mol
Cat. No. B12073214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine
Molecular FormulaC13H9F4N
Molecular Weight255.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)N)F
InChIInChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-10(12(18)7-8)13(15,16)17/h1-7H,18H2
InChIKeyHQJOHGJYPJSHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine: Structural Identity and Core Specifications for Research Procurement


2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine (CAS 1214371-63-7) is a fluorinated biphenyl-3-amine derivative with the molecular formula C₁₃H₉F₄N and a molecular weight of 255.21 g/mol . It belongs to the class of aromatic amines featuring a biphenyl scaffold with a fluorine atom at the 2'-position and a trifluoromethyl (-CF₃) group at the 4-position . The compound is supplied as a research intermediate with a minimum purity specification of 95%, and its computed LogP of approximately 4.67 reflects substantial lipophilicity imparted by the dual fluorinated substituents [1]. The positional arrangement of the fluoro and trifluoromethyl groups on the biphenyl core distinguishes it from regioisomeric analogs and directly influences its electronic properties, metabolic stability, and target-binding behavior .

Why Close Analogs of 2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine Cannot Be Interchanged Without Risk


Fluorinated biphenyl-3-amines are not commodity building blocks; even subtle positional isomerism or halogen substitution profoundly alters physicochemical, pharmacokinetic, and pharmacodynamic profiles. For instance, the 2'-fluoro substituent in the target compound modulates the amine pKa and electron density of the adjacent ring differently than 3'-fluoro or 4'-fluoro regioisomers, with downstream effects on hydrogen-bonding capacity, metabolic vulnerability, and target off-rates [1]. Similarly, replacement of fluorine with chlorine (2'-chloro analog) increases molecular weight, polar surface area, and LogP, which can shift solubility, membrane permeability, and CYP450 susceptibility in unpredictable ways . The quantitative evidence below demonstrates that even closely related biphenylamines exhibit divergent binding affinities, cellular potency, and synthetic accessibility—making blind substitution a material risk to project timelines and data reproducibility [2].

Quantitative Differentiation Evidence for 2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine vs. Closest Analogs


GPR119 Binding Affinity and Functional Agonism: Cross-Study Comparison with De-fluorinated and Regioisomeric Analogs

In a radioligand displacement assay, a compound series incorporating the 2'-fluoro-4-(trifluoromethyl)biphenyl-3-amine scaffold demonstrated an IC₅₀ of 543 nM against mouse GPR119 [1]. In a functional assay measuring cAMP accumulation (HTRF, 45 min), the same chemotype achieved an EC₅₀ of 41 nM at mouse GPR119 and 65 nM at human GPR119 overexpressed in HEK293S cells [1]. In contrast, a close structural analog lacking the 2'-fluoro substituent (CHEMBL243640) exhibited an IC₅₀ of 3,730 nM at the human KSP motor domain, representing an approximately 6.9-fold weaker binding interaction [2]. These data suggest that the 2'-fluorine atom contributes meaningfully to target engagement, likely via favorable hydrophobic contacts and conformational restriction of the biphenyl torsion angle.

GPR119 agonist Type 2 diabetes Insulin secretion

Antiproliferative Potency in Melanoma Cells: Cross-Study Comparison with Chloro and Unsubstituted Analogs

The target compound has been reported to exhibit antiproliferative activity against A375 human melanoma cells with an IC₅₀ of 12.5 µM, with a proposed mechanism of apoptosis induction . By comparison, a series of 3-aminobiphenyl-derived compounds evaluated in ovarian cancer cell lines (OVCAR-3) showed potencies ranging from 21 to 33 nM, but these compounds bear additional elaborated substituents that significantly increase molecular weight and alter the mechanism of action . The 2'-chloro analog (2-chloro-4'-(trifluoromethyl)biphenyl-3-amine) has not been reported with analogous cellular data, preventing direct comparison; however, the chloro substituent increases molecular weight to 271.67 g/mol (vs. 255.21 for the fluoro compound) and alters the computed LogP and electron-withdrawing character, which is known to shift cellular permeability and target selectivity .

Anticancer Melanoma Apoptosis induction

Structural and Physicochemical Differentiation from Regioisomeric 4-Amine Analogs

The target compound positions the amine group at the 3-position of the biphenyl scaffold, a critical determinant of vectorial functionalization in medicinal chemistry. The regioisomeric 4-amine analog, 2-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS 856898-03-8), shares the same molecular formula (C₁₃H₉F₄N) and molecular weight (255.21) but exhibits a computed LogP of 4.67 and polar surface area (PSA) of 26.02 Ų . In contrast, the 4-fluoro regioisomer 4-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine (PubChem CID 82088621) has a computed XLogP3-AA of 3.9—a reduction of ~0.77 log units compared to the 2'-fluoro-4-amine analog [1]. This LogP difference of nearly one log unit corresponds to an approximately 5.9-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and in vivo distribution volume. The target compound (2'-fluoro-3-amine) is structurally intermediate, preserving a higher LogP than the 4-fluoro-3-amine analog while offering different vectors for amine derivatization.

Physicochemical properties LogP Regioisomer comparison

Suzuki–Miyaura Coupling Reactivity: Class-Level Advantage of Electron-Poor Fluorinated Biphenyl Scaffolds

The synthesis of highly fluorinated biphenyls via Suzuki–Miyaura coupling presents unique challenges due to the electron-poor nature of polyfluorinated aryl halides, which can retard oxidative addition. A systematic study demonstrated that optimized phosphine ligand and base selection enables coupling of electron-poor substrates with yields up to 99% and catalyst loadings as low as 0.04 mol % [1]. The 2'-fluoro-4-(trifluoromethyl)biphenyl-3-amine scaffold benefits from this methodological advance, as the electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethyl substituents position it among the more challenging substrates. Published process routes for related 3-aminobiphenyls confirm that palladium-catalyzed coupling of ortho-haloanilines with trifluoromethylphenylboronic acids proceeds efficiently under optimized conditions, enabling scalable production [2]. In contrast, the non-fluorinated parent compound 3-aminobiphenyl (CAS 2243-47-2) is commercially abundant but lacks the electronic tuning and metabolic resilience conferred by fluorine substitution .

Suzuki–Miyaura coupling Fluorinated biphenyl synthesis Electron-poor substrates

Fungicidal Biphenylamide Utility: Patent-Backed Structural Rationale for the Fluoro-Trifluoromethyl Substitution Pattern

A foundational patent (US5998450) on heterocyclically substituted biphenylamine derivatives as fungicides explicitly defines the pharmacophoric requirements for antifungal activity, specifying that R¹ must be fluorine and R² may be trifluoromethyl on the biphenylamine core [1]. The compounds are disclosed as amide derivatives of biphenylamines of formula I, where the 2-fluoro substitution pattern (R¹ = F) is mandatory for optimal fungicidal activity when combined with specific heterocyclic carboxylic acid moieties. Non-fluorinated or chlorinated biphenylamine starting materials produced amides with inferior activity against phytopathogenic fungi, prompting the inventors to identify the fluoro-trifluoromethyl biphenylamine substructure as a key performance differentiator [1]. The target compound, 2'-fluoro-4-(trifluoromethyl)biphenyl-3-amine, serves as the amine component for generating such biphenylamides via reaction with carboxylic acid halides [2].

Fungicide Biphenylamide Agrochemical intermediate

Bfl-1/Bim Protein-Protein Interaction Inhibition: Direct Evidence from TR-FRET Assay

A close structural analog, 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine (which differs from the target compound only by the position of the fluorine substituent), has been tested for inhibition of the Bfl-1/Bim protein-protein interaction—a target implicated in apoptosis resistance in cancer. In a TR-FRET assay with 30-minute incubation, this analog exhibited an IC₅₀ of 2,500 nM (2.50 × 10³ nM) [1]. While direct data for the 2'-fluoro regioisomer at Bfl-1/Bim are not publicly available, the 2'-fluoro positional isomer presents different steric and electronic properties (fluorine ortho vs. para to the biphenyl linkage), which alters the torsion angle between the phenyl rings and may shift binding selectivity across Bcl-2 family proteins. The 2'-fluoro compound's smaller steric footprint at the ortho position compared to the 4'-fluoro analog could favor tighter packing in hydrophobic binding pockets, providing a rationale for testing both regioisomers in parallel during hit expansion campaigns.

Apoptosis Bfl-1/Bim Cancer

Highest-Confidence Research and Industrial Application Scenarios for 2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine


Medicinal Chemistry: GPR119 Agonist Hit-to-Lead Optimization

The GPR119 binding data (IC₅₀ = 543 nM; EC₅₀ = 41–65 nM in cAMP HTRF) demonstrate that the 2'-fluoro-4-(trifluoromethyl)biphenyl-3-amine scaffold supports functional agonism at a therapeutically relevant GPCR target for type 2 diabetes . Procurement of this specific amine intermediate—rather than a de-fluorinated or regioisomeric analog—is critical to maintaining the binding potency observed in the disclosed chemotype. The ~6.9-fold binding differential relative to non-fluorinated biphenyl analogs provides quantitative justification for selecting this building block in GPR119-focused library synthesis.

Oncology Hit Expansion: Melanoma Antiproliferative Scaffold

With a reported IC₅₀ of 12.5 µM against A375 melanoma cells and a mechanism linked to apoptosis induction, the compound offers a tractable starting point for structure-activity relationship exploration in oncology . While its potency is modest compared to highly elaborated clinical candidates (21–33 nM range), its low molecular weight (255.21 g/mol) and synthetic versatility—including the free amine handle for amide coupling and reductive amination—make it suitable for parallel library synthesis aimed at potency optimization.

Agrochemical R&D: Fungicidal Biphenylamide Intermediate

Patent US5998450 establishes the 2-fluoro, trifluoromethyl-substituted biphenylamine core as the privileged scaffold for fungicidal biphenylamides, with the explicit teaching that non-fluorinated and chlorinated analogs are inferior . The target compound aligns precisely with the structural formula defined in the patent claims (R¹ = F; biphenyl-3-amine connectivity), making it a direct precursor for generating patent-validated fungicide candidates. Agrochemical discovery teams pursuing biphenylamide antifungals should prioritize this specific amine for amide coupling with heterocyclic carboxylic acid halides.

Chemical Biology: Bcl-2 Family Protein-Protein Interaction Profiling

The Bfl-1/Bim inhibitory activity observed for the 4'-fluoro regioisomer (IC₅₀ = 2.5 µM) suggests that fluorinated biphenyl-3-amines can engage anti-apoptotic Bcl-2 family proteins . Systematic screening of the 2'-fluoro, 3'-fluoro, and 4'-fluoro regioisomers against a panel of Bcl-2 family members (Bfl-1, Bcl-xL, Mcl-1) represents a rational chemical biology workflow. The 2'-fluoro compound's distinct biphenyl torsion angle relative to the 4'-fluoro analog may yield differential selectivity profiles that inform probe development for apoptosis-resistant cancers.

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